molecular formula C6H6ClNO2S B2576433 6-Chloro-4-methylpyridine-3-sulfinic acid CAS No. 2193061-05-9

6-Chloro-4-methylpyridine-3-sulfinic acid

Cat. No.: B2576433
CAS No.: 2193061-05-9
M. Wt: 191.63
InChI Key: QLXILJWFQJERPH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

The pyridine ring is a fundamental heterocyclic motif frequently encountered in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and natural products. chemistryviews.org Its prevalence is due to a combination of intrinsic properties, such as its aromaticity, electron-deficient nature, and the ability of the nitrogen atom to act as a hydrogen bond acceptor. chemrxiv.orgnih.gov In drug discovery and materials science, the five carbon atoms of the pyridine ring serve as distinct vectors for introducing additional functional groups, allowing for the fine-tuning of steric and electronic properties to optimize molecular interactions and biological activity. chemrxiv.org Consequently, methods for the selective functionalization of the pyridine core are of paramount importance in synthetic chemistry. nih.govchemrxiv.orgresearchgate.net

Overview of Sulfinic Acids and their Derivatives in Synthetic Transformations

Sulfinic acids (RSO₂H) and their corresponding salts (sulfinates) are highly versatile intermediates in organic synthesis. researchgate.net They serve as valuable building blocks for the construction of a wide range of sulfonyl-containing compounds, such as sulfones and sulfonamides, which are themselves important pharmacophores. researchgate.netlookchem.com The sulfinate anion is a potent nucleophile, enabling the formation of carbon-sulfur and heteroatom-sulfur bonds. Furthermore, sulfinic acids can participate in reactions involving the extrusion of sulfur dioxide (SO₂), facilitating the formation of various carbon-carbon and carbon-heteroatom bonds. researchgate.net Their utility is expanded by their role as precursors to other reactive species and their application in catalytic processes. organic-chemistry.orgorganic-chemistry.org

Structural Context of Halogenated Methylpyridines in Chemical Synthesis

The introduction of halogen atoms onto a pyridine ring is a critical strategy in synthetic chemistry. Halopyridines are key building blocks, where the carbon-halogen bond provides a reactive handle for a multitude of subsequent bond-forming reactions, including cross-coupling, nucleophilic substitution, and metalation. chemrxiv.orgnih.gov This functionality is essential for diversifying chemical structures in structure-activity relationship (SAR) studies during drug development. chemrxiv.org The presence of a methyl group, as in methylpyridines (picolines), adds another layer of structural diversity and can influence the reactivity of the pyridine ring. The regioselective halogenation of substituted pyridines, however, can be challenging due to the electron-deficient nature of the ring, often requiring specialized reagents or harsh conditions. nih.govchemrxiv.org

Research Scope and Objectives Pertaining to 6-Chloro-4-methylpyridine-3-sulfinic acid

While specific research literature on this compound is not extensively available, its chemical structure allows for the delineation of clear research objectives. The molecule combines the key features of a halogenated pyridine and an aromatic sulfinic acid.

The primary research scope for this compound would logically center on its synthesis and its potential as a versatile synthetic intermediate. Key objectives would include:

Development of Synthetic Routes: Establishing efficient and scalable methods for the preparation of this compound, likely from precursors such as 6-chloro-4-methylpyridine-3-sulfonyl chloride. chemicalbook.com

Exploration of Reactivity: Investigating the reactivity of both the sulfinic acid group and the chlorinated pyridine ring. This would involve using the sulfinic acid moiety to synthesize novel sulfonamides and sulfones, and exploring the utility of the chloro-substituent in cross-coupling reactions to introduce further molecular complexity.

Application in Medicinal and Materials Chemistry: Utilizing the compound as a building block to create a library of more complex molecules for evaluation in biological assays or as components in functional materials. The combination of the pyridine core, a common feature in bioactive molecules, with the versatile sulfonyl group makes this an attractive scaffold for further elaboration.

The following table summarizes the key predicted and known properties of the target compound.

PropertyValue
Molecular FormulaC₆H₆ClNO₂S uni.lu
Monoisotopic Mass190.98077 Da uni.lu
Predicted XlogP1.4 uni.lu
InChIKeyQLXILJWFQJERPH-UHFFFAOYSA-N uni.lu

Properties

IUPAC Name

6-chloro-4-methylpyridine-3-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-4-2-6(7)8-3-5(4)11(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXILJWFQJERPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1S(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridine Sulfinic Acid Scaffolds

Strategies for Sulfinic Acid Group Introduction onto Pyridine (B92270) Cores

The introduction of a sulfinic acid functional group onto a pyridine ring is a critical step in the synthesis of 6-Chloro-4-methylpyridine-3-sulfinic acid. Several synthetic pathways can be envisioned for this transformation, each with its own advantages and challenges. These include the oxidation of thiol precursors, the utilization of sulfur dioxide surrogates, and the reduction of sulfonyl derivatives.

Oxidation Pathways for Thiol Precursors to Sulfinic Acids

The oxidation of a corresponding thiol (mercaptan) precursor represents a direct route to a sulfinic acid. This process typically involves a stepwise oxidation, first to a sulfenic acid intermediate, which is then further oxidized to the more stable sulfinic acid.

The general transformation can be represented as follows:

Py-SH (Thiol) → [Py-SOH] (Sulfenic Acid Intermediate) → Py-SO₂H (Sulfinic Acid)

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally benign oxidant for the conversion of thiols to sulfinic and sulfonic acids. The reaction conditions, such as temperature, pH, and the stoichiometry of the oxidant, are crucial in controlling the extent of oxidation to selectively obtain the desired sulfinic acid without significant formation of the corresponding sulfonic acid. baranlab.org

While the direct oxidation of a thiol to a sulfinic acid is a well-established transformation in organic chemistry, the selective formation of the sulfinic acid can be challenging due to overoxidation to the sulfonic acid. Careful control of reaction conditions is therefore paramount. Other oxidizing systems, such as those mediated by N-chlorosuccinimide, have also been reported for the conversion of thiols to sulfonyl chlorides, which can then be reduced to sulfinic acids. organic-chemistry.org

Precursor TypeOxidizing AgentKey Considerations
PyridinethiolHydrogen PeroxideControl of stoichiometry and temperature to prevent overoxidation to sulfonic acid.
PyridinethiolPeracids (e.g., m-CPBA)Can be highly effective but may also lead to overoxidation if not carefully controlled.
PyridinethiolN-Chlorosuccinimide (NCS)Primarily leads to sulfonyl chlorides, requiring a subsequent reduction step. organic-chemistry.org

Sulfination Reactions Utilizing Sulfur Dioxide Surrogates

The direct introduction of a sulfinic acid moiety can also be achieved through the use of sulfur dioxide or its surrogates. Gaseous sulfur dioxide is challenging to handle in a laboratory setting, which has led to the development of solid, stable surrogates that release SO₂ under specific reaction conditions. storkapp.megoogle.com

One of the most common surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This reagent can react with organometallic species, such as Grignard or organolithium reagents, to form the corresponding sulfinate salts. For the synthesis of a pyridine sulfinic acid, this would involve the generation of a pyridyl organometallic species followed by quenching with an SO₂ surrogate. google.com

Inorganic sulfites, such as sodium metabisulfite (B1197395) or potassium metabisulfite, are also attractive as sulfur dioxide surrogates due to their low cost and stability. oup.com These can be used in various sulfonylation reactions, often under transition-metal catalysis or through radical processes.

A palladium-catalyzed approach has been developed for the synthesis of sulfinates from boronic acids and DABSO, which could be applicable to pyridine systems. google.com This method offers a redox-neutral pathway to sulfinates.

SO₂ SurrogateReaction TypePrecursor
DABSOReaction with organometallicPyridyl Grignard or organolithium
Inorganic SulfitesTransition-metal catalyzedAryl halide
DABSOPalladium-catalyzedPyridine boronic acid

Reduction Approaches from Sulfonyl Derivatives to Sulfinic Acids

A widely employed and reliable method for the preparation of sulfinic acids is the reduction of the corresponding sulfonyl derivatives, most commonly sulfonyl chlorides. This approach benefits from the fact that sulfonyl chlorides are often readily accessible precursors.

The reduction of a sulfonyl chloride to a sulfinic acid can be achieved using various reducing agents. A classic and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous medium. google.comnih.gov The reaction is typically buffered with sodium bicarbonate or disodium (B8443419) hydrogenphosphate to maintain a suitable pH and prevent side reactions. google.com

For instance, the reduction of p-chlorobenzenesulfonyl chloride has been demonstrated using sodium sulfite in water at elevated temperatures. oup.com This general procedure can be adapted for the synthesis of pyridine sulfinic acids from their corresponding sulfonyl chlorides.

Triphenylphosphine (B44618) has also been reported as a reducing agent for sulfonyl chlorides, leading to the formation of arylthiols. researchgate.net However, for the synthesis of sulfinic acids, milder reducing conditions are required. Electrochemical methods have also been shown to produce sulfinic acid derivatives as intermediates in the reduction of aromatic sulfonyl chlorides. researchgate.net

Sulfonyl DerivativeReducing AgentKey Features
Pyridinesulfonyl ChlorideSodium Sulfite (Na₂SO₃)Common, reliable, and high-yielding method. nih.gov
Pyridinesulfonyl ChlorideSodium Bisulfite (NaHSO₃)An alternative to sodium sulfite, also effective. google.com
Pyridinesulfonyl ChlorideZinc DustA classical method for the reduction of sulfonyl chlorides.

Regioselective Functionalization of Pyridine Rings

Directed Ortho-Metalation and Related Strategies for Halogenated Pyridines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing group on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a new functional group. baranlab.orguwindsor.ca

For halogenated pyridines, the halogen atom itself can act as a directing group. For example, in 2-chloropyridine, the chlorine atom directs lithiation to the C-3 position when using lithium diisopropylamide (LDA) as the base. rsc.org This allows for the introduction of a substituent specifically at the 3-position.

However, the choice of base can significantly influence the regioselectivity. In the case of 2-chloropyridine, while LDA gives C-3 lithiation, the use of a "superbase" like BuLi-LiDMAE (a mixture of n-butyllithium and lithium 2-(dimethylamino)ethoxide) has been shown to result in an unusual and highly regioselective lithiation at the C-6 position. storkapp.meacs.orgnih.govresearchgate.net This highlights the nuanced control that can be achieved in the functionalization of halogenated pyridines.

The ortho-lithiation of other halopyridines, such as 3-chloro-, 3-fluoro-, 3-bromo-, and 4-chloropyridine, has also been achieved with LDA, leading to the corresponding ortho-disubstituted pyridines after quenching with an electrophile. researchgate.net

Halogenated PyridineBasePosition of Lithiation
2-ChloropyridineLDAC-3 rsc.org
2-ChloropyridineBuLi-LiDMAEC-6 storkapp.meacs.orgnih.govresearchgate.net
3-HalopyridinesLDAC-2 or C-4 researchgate.net
4-ChloropyridineLDAC-3 researchgate.net

Introduction of Methyl and Chloro Substituents at Specific Pyridine Positions

The synthesis of the 6-chloro-4-methylpyridine core is a prerequisite for the subsequent introduction of the sulfinic acid group. The specific placement of the chloro and methyl groups can be achieved through various synthetic routes, often starting from readily available pyridine or picoline derivatives.

The chlorination of 4-methylpyridine (B42270) (γ-picoline) is a potential route to introduce the chloro substituent. The position of chlorination can be influenced by the reaction conditions and the specific chlorinating agent used. For instance, the synthesis of 2-chloro-3-amino-4-methylpyridine (B1178857) often involves multi-step sequences starting from precursors like 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone, followed by cyclization, chlorination, and other functional group manipulations. researchgate.net

Patents describe various methods for the synthesis of substituted pyridines that are relevant to the construction of the 6-chloro-4-methylpyridine scaffold. For example, processes for making 3-amino-2-chloro-4-methylpyridine (B17603) have been detailed, which involve the construction of the substituted pyridine ring followed by functional group interconversions. google.comgoogleapis.com

The synthesis of related compounds such as 6-chloro-4-methylpyridine-3-carbonitrile provides another potential pathway, where the nitrile group could be further elaborated to introduce the sulfinic acid functionality. nih.gov The synthesis of 6-chloro-4-methylpyridin-3-amine (B1272740) is also a relevant precursor, as the amino group can be converted to a sulfonyl chloride via a Sandmeyer-type reaction, which can then be reduced. lookchem.com

Advanced Synthetic Approaches to this compound and Analogues

The synthesis of functionalized pyridine sulfinic acids, such as this compound, is a field of growing interest due to their potential as versatile intermediates in medicinal chemistry and materials science. While classical methods often involve multi-step sequences, such as the reduction of corresponding sulfonyl chlorides, contemporary research focuses on developing more efficient, selective, and sustainable "advanced" methodologies. These modern approaches include transition metal-catalyzed cross-coupling reactions, metal-free C-H functionalization, and elegant multi-component strategies for constructing the core pyridine architecture.

Exploration of Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, providing direct pathways to sulfinic acids and their derivatives that bypass traditional, often harsh, synthetic routes. A particularly promising strategy involves the palladium-catalyzed coupling of halo-pyridines with a suitable sulfur dioxide surrogate.

One such advanced method is the palladium-catalyzed coupling of an aryl iodide with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easily handled source of SO₂. organic-chemistry.org This methodology can be adapted for the synthesis of this compound, starting from the corresponding 3-iodo-6-chloro-4-methylpyridine. The reaction proceeds to form an aryl ammonium (B1175870) sulfinate, which can then be readily converted to the desired sulfinic acid. organic-chemistry.org This approach is notable for its broad functional group tolerance and mild reaction conditions.

The general scheme for this transformation is presented below:

Table 1: Hypothetical Palladium-Catalyzed Synthesis of a Pyridine Sulfinate Intermediate

Reactant Reagent Catalyst Ligand Solvent Product (Intermediate)

Beyond direct sulfinylation, transition metal catalysis is instrumental in constructing the pyridine scaffold itself, enabling the synthesis of complex analogues. elsevier.com Cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions catalyzed by metals like cobalt, rhodium, or nickel, allow for the convergent assembly of highly substituted pyridines from simple, readily available alkynes and nitriles. This strategy provides rapid access to diverse pyridine architectures that can subsequently be functionalized to the target sulfinic acids.

Investigation of Metal-Free Catalytic Systems for Sulfinic Acid Formation

In alignment with the principles of green chemistry, significant effort has been directed toward the development of metal-free synthetic routes. These methods avoid the cost, toxicity, and purification challenges associated with transition metal catalysts. A key advancement in this area is the direct C-H functionalization of pyridines.

A recently developed approach for the direct C-H sulfonylation of pyridine and related N-heteroaromatics utilizes activation of the pyridine ring with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). chemrxiv.org This activation generates a highly electrophilic pyridinium (B92312) intermediate, which then undergoes a nucleophilic attack by a sulfinate salt. The reaction is mediated by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the addition and subsequent rearomatization. chemrxiv.org Applying this methodology to 6-chloro-4-methylpyridine would theoretically yield a mixture of C3 and C5 sulfonylated isomers, with regioselectivity being a key challenge to address. chemrxiv.org

Table 2: Reagents for a Proposed Metal-Free Direct C-H Sulfonylation

Substrate Activating Agent Sulfinating Agent Base Solvent Potential Product

Another innovative metal-free strategy involves the use of thiourea (B124793) dioxide as an eco-friendly and stable sulfur dioxide surrogate for the synthesis of sulfonic acids from halides, a process in which sulfinate is a key intermediate. rsc.org This sustainable, one-step method can be performed under transition-metal-free conditions, utilizing air as a green oxidant. rsc.org Adapting this protocol to a precursor like 3-bromo-6-chloro-4-methylpyridine could provide a direct, environmentally benign route to the target sulfinic acid.

Multi-component Reactions and Cascade Processes for Complex Pyridine Architectures

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. acsgcipr.orgtaylorfrancis.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. MCRs are particularly well-suited for the synthesis of the pyridine core, offering access to complex precursors for this compound and its analogues.

The Hantzsch pyridine synthesis is a classic MCR that has been continuously refined. taylorfrancis.com Modern variations of this reaction can be catalyzed by novel systems, such as sulfonic acid-functionalized ionic liquids, which act as efficient and reusable catalysts. scielo.br These catalysts promote the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. By carefully selecting the starting components, one can construct highly substituted pyridine scaffolds.

For instance, a hypothetical MCR to generate a precursor for a 6-chloro-4-methylpyridine analogue could involve the components outlined in the table below.

Table 3: Example Components for a Multi-Component Pyridine Synthesis

Component 1 (Aldehyde) Component 2 (β-Dicarbonyl) Component 3 (Enamine/Enolate) Component 4 (Nitrogen Source) Resulting Scaffold

Such MCR strategies allow for the modular construction of complex pyridine libraries. mdpi.comresearchgate.net The resulting functionalized pyridine ring can then be subjected to further transformations, such as halogenation followed by a metal-catalyzed or metal-free sulfinylation, to yield a diverse range of sulfinic acid analogues. This combination of MCRs with subsequent functionalization represents a powerful and flexible approach in modern synthetic chemistry.

Spectroscopic and Advanced Analytical Characterization of Pyridine Sulfinic Acids

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 6-Chloro-4-methylpyridine-3-sulfinic acid, a combination of ¹H, ¹³C, and potentially heteronuclear NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the two protons on the pyridine (B92270) ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and sulfinic acid groups, and the electron-donating effect of the methyl group. The methyl group protons would appear as a singlet in the aliphatic region of the spectrum. The proton of the sulfinic acid group (-SO₂H) may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H (position 2 or 5) δ 7.5 - 8.5 Doublet
Pyridine-H (position 2 or 5) δ 7.5 - 8.5 Doublet
Methyl (-CH₃) δ 2.0 - 2.5 Singlet
Sulfinic Acid (-SO₂H) Variable Broad Singlet

Note: The predicted values are based on the analysis of similar pyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached substituents. The carbon bearing the chlorine atom would be shifted downfield, while the carbons adjacent to the nitrogen atom would also show characteristic shifts. The methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine-C (position 6, attached to Cl) δ 145 - 155
Pyridine-C (position 4, attached to CH₃) δ 140 - 150
Pyridine-C (position 3, attached to SO₂H) δ 130 - 140
Pyridine-C (position 2) δ 148 - 158
Pyridine-C (position 5) δ 120 - 130
Methyl (-CH₃) δ 15 - 25

Note: The predicted values are based on the analysis of similar pyridine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Heteronuclear NMR Techniques (e.g., ¹⁵N, ³³S NMR, 2D NMR)

Advanced NMR techniques could further elucidate the structure. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the assignment of both ¹H and ¹³C spectra.

While less common, ¹⁵N NMR could provide information about the electronic environment of the pyridine nitrogen atom. ³³S NMR, although challenging due to the quadrupolar nature and low natural abundance of the ³³S isotope, could directly probe the sulfur atom of the sulfinic acid group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The O-H stretch of the sulfinic acid group would be expected as a broad band in the region of 2500-3300 cm⁻¹. The S=O stretching vibration would likely appear as a strong band around 1050-1200 cm⁻¹. The pyridine ring vibrations would give rise to a series of sharp bands in the fingerprint region (1400-1600 cm⁻¹). The C-Cl stretching vibration would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Sulfinic Acid) 2500 - 3300 Broad, Medium-Strong
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 3000 Medium
C=N and C=C stretch (Pyridine Ring) 1400 - 1600 Medium-Strong
S=O stretch (Sulfinic Acid) 1050 - 1200 Strong
C-Cl stretch 600 - 800 Medium-Strong

Note: The predicted values are based on characteristic vibrational frequencies of functional groups.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also be a valuable tool for the characterization of this compound. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The S=O stretching vibration would also be Raman active. Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, which is often challenging with FT-IR.

Table 4: Predicted Raman Shifts for this compound

Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H stretch (Aromatic) 3000 - 3100 Strong
Pyridine Ring Breathing Modes 990 - 1050 Strong
S=O stretch (Sulfinic Acid) 1050 - 1200 Medium
C-S stretch 650 - 750 Medium

Note: The predicted values are based on characteristic Raman shifts of functional groups.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C6H6ClNO2S), the predicted monoisotopic mass is 190.98077 Da. uni.lu This precise mass is a critical parameter for the unambiguous identification of the compound in complex matrices.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like sulfinic acids, allowing for their analysis with minimal fragmentation. In ESI-MS, the molecule is typically observed as a protonated ([M+H]+) or deprotonated ([M-H]-) species. The predicted m/z values for various adducts of this compound are valuable for its identification. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]+191.98805
[M+Na]+213.96999
[M-H]-189.97349
[M+NH4]+209.01459
[M+K]+229.94393
[M+HCOO]-235.97897

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Determination

As of the current literature review, no publicly available X-ray crystallography data for this compound could be identified. This technique would be required to determine its precise three-dimensional atomic arrangement in the solid state, including bond lengths, bond angles, and crystal packing information.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of chemical compounds and for separating isomers.

There is currently no specific, published High-Performance Liquid Chromatography (HPLC) method dedicated to the analysis of this compound. The development of such a method would be necessary for the routine assessment of its purity and for quantitative analysis.

Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal lability. Analysis by GC-MS would necessitate a derivatization step to convert the sulfinic acid into a more volatile and thermally stable analogue. No specific derivatization protocols or GC-MS analysis methods for this compound are currently described in the available scientific literature.

Reactivity and Mechanistic Investigations of 6 Chloro 4 Methylpyridine 3 Sulfinic Acid

Reactions of the Sulfinic Acid Moiety

The sulfinic acid group is an intermediate oxidation state for sulfur and is thus capable of undergoing both oxidation and reduction. It also serves as a precursor for various derivatives and can participate in addition reactions.

Oxidation Pathways to Sulfonic Acids and Sulfones

The oxidation of sulfinic acids to their corresponding sulfonic acids is a common and generally facile transformation. This can be achieved using a variety of oxidizing agents. For small organic sulfur compounds, the oxidation pathway often proceeds sequentially from sulfenic to sulfinic, and finally to sulfonic acids. chemrevlett.com Further oxidation can lead to the cleavage of the carbon-sulfur bond. chemrevlett.com

The direct oxidation of 6-Chloro-4-methylpyridine-3-sulfinic acid would yield 6-chloro-4-methylpyridine-3-sulfonic acid. This conversion is a critical step in the synthesis of corresponding sulfonamides and other sulfonic acid derivatives. Mild oxidizing agents are typically employed to prevent over-oxidation and degradation of the pyridine (B92270) ring. researchgate.net While specific studies on this compound are not detailed, the oxidation of protein thiols to sulfinic and then sulfonic acid is a known biological process, often mediated by species like hydrogen peroxide (H₂O₂). researchgate.netnih.gov This suggests that controlled oxidation with reagents like H₂O₂ could be a viable pathway. The reaction of sulfinic acids with N-chlorosuccinimide (NCS) in the presence of dimethyl sulfide (B99878) (DMS) can also lead to sulfonic acid derivatives through a sulfonyl chloride intermediate. jst.go.jp

Furthermore, sulfones can be generated from sulfinic acids through their addition to unsaturated bonds, a reaction discussed in section 4.1.4.

Table 1: Plausible Conditions for Oxidation of this compound

Oxidizing Agent Product Notes
Hydrogen Peroxide (H₂O₂) 6-Chloro-4-methylpyridine-3-sulfonic acid A common and mild oxidant for converting sulfinic acids to sulfonic acids. researchgate.net
N-Chlorosuccinimide/DMS 6-Chloro-4-methylpyridine-3-sulfonic acid derivatives Proceeds via an intermediate sulfonyl chloride. jst.go.jp
Cobalt(III) salts Disulfones Can oxidize sulfinic acids to disulfones, though yields may be moderate. wikipedia.org

Reduction Processes to Thiols and Sulfides

Sulfinic acids can be reduced to the corresponding thiols. A notable method for the reduction of arenesulfonic acids and their derivatives, including sulfinic acids, involves the use of triphenylphosphine (B44618) (PPh₃) in the presence of iodine (I₂). oup.com This system has been shown to quantitatively reduce various sulfur compounds to their respective thiols. oup.com

Applying this methodology to this compound would be expected to yield 6-chloro-4-methylpyridine-3-thiol. The reaction likely proceeds through the formation of a sulfonyl iodide intermediate, which is then rapidly reduced by triphenylphosphine. oup.com This method is advantageous as it is a one-pot procedure. Another approach involves the reduction of the corresponding sulfonyl chloride, which can be formed from the sulfonic acid. Phosphines are known to rapidly reduce sulfonyl chlorides to thiols. researchgate.net

Formation of Sulfinic Acid Derivatives (e.g., esters, amides, sulfinyl chlorides)

The sulfinic acid functional group serves as a platform for the synthesis of various derivatives, including sulfinate esters and sulfinamides.

Sulfinate Esters: The direct esterification of sulfinic acids with alcohols can be accomplished using coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and dicyclohexylcarbodiimide (B1669883) (DCC) have been successfully employed. rsc.orgtandfonline.com Lanthanide(III) triflates can also catalyze the reaction between sulfinic acids and alcohols to furnish sulfinate esters. organic-chemistry.org Alternatively, sulfinate esters are commonly prepared from the reaction of sulfinyl chlorides with alcohols under basic conditions. rsc.orgtandfonline.com

Sulfinamides: Sulfinamides are the amides of sulfinic acid. wikipedia.org A primary route to their synthesis involves the reaction of a sulfinyl chloride with a primary or secondary amine. wikipedia.orgrsc.org Direct conversion of sulfinic acids to sulfinamides is also possible using activating agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org

Sulfinyl Chlorides: Sulfinyl chlorides are key intermediates for the synthesis of other sulfinic acid derivatives. tandfonline.comwikipedia.org They are highly electrophilic and react readily with nucleophiles like alcohols and amines. tandfonline.com The conversion of sulfinic acids to sulfinyl chlorides is less common than their synthesis from thiols or sulfonyl chlorides. However, they can be generated from sulfinic acid salts by reaction with reagents like thionyl chloride, which then allows for the synthesis of esters and amides.

Table 2: Synthesis of Derivatives from this compound

Derivative Reagents Key Intermediate
Sulfinate Ester Alcohol, CDI/DCC or Yb(OTf)₃ Activated sulfinic acid or sulfinyl chloride
Sulfinamide Amine, EDC/DCC Activated sulfinic acid or sulfinyl chloride
Sulfinyl Chloride Thionyl Chloride (from sulfinate salt) N/A

Addition Reactions to Unsaturated Bonds (e.g., alkenes, alkynes)

Sulfinic acids can undergo addition reactions with activated alkenes and alkynes in a process analogous to the Michael addition. researchgate.net This reaction, which is a conjugate addition, results in the formation of a sulfone. The sulfinic acid acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org

For this compound, this reaction would provide a route to β-sulfonyl pyridine derivatives. The reaction is typically carried out under conditions that favor nucleophilic addition and can be influenced by the nature of the substituents on both the sulfinic acid and the unsaturated compound. researchgate.net

Additionally, radical-mediated additions are possible. For instance, the hydroxysulfonylation of alkenes can be achieved using sulfinic acids in the presence of dioxygen (O₂), which proceeds through a sulfonyl radical intermediate. rsc.org This radical adds to the alkene, leading to the formation of a β-hydroxysulfone. rsc.org

Transformations Involving the Pyridine Ring System

Beyond the reactivity of the sulfinic acid group, the pyridine scaffold itself can participate in important synthetic transformations.

Cross-Coupling Reactions (e.g., Palladium-catalyzed desulfinative cross-coupling)

Pyridine sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a powerful alternative to the often problematic pyridine-boronic acids used in Suzuki-Miyaura couplings. nih.govsigmaaldrich.comrsc.org This transformation, known as desulfinative cross-coupling, involves the reaction of a (hetero)aryl sulfinate with a (hetero)aryl halide to form a new carbon-carbon bond, with the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net

The sodium or potassium salt of this compound would be an ideal substrate for this reaction. It could be coupled with a wide range of aryl and heteroaryl bromides or chlorides to produce diverse biaryl and hetero-biaryl structures. sigmaaldrich.comacs.org

The catalytic cycle is believed to involve:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X).

Transmetalation/Ligand Exchange: The (hetero)aryl sulfinate coordinates to the Pd(II) center. For pyridine sulfinates, this can form a stable chelated Pd(II) sulfinate complex. nih.govacs.org

Desulfination & Reductive Elimination: The loss of SO₂ from this complex is often the turnover-limiting step, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. nih.gov

The use of a base, such as potassium carbonate, is often crucial for efficient reaction, serving to neutralize any liberated acid and potentially remove free sulfur dioxide from the reaction medium. nih.gov This methodology has been successfully applied to the synthesis of medicinally relevant molecules. rsc.org

Table 3: Representative Palladium-Catalyzed Desulfinative Cross-Coupling

Coupling Partner (Ar-X) Catalyst System Product
4-Bromotoluene Pd(OAc)₂ / Ligand (e.g., tBuPhSelectPhos) 6-Chloro-4-methyl-3-(p-tolyl)pyridine
1-Chloro-4-nitrobenzene Pd(OAc)₂ / Ligand 6-Chloro-3-(4-nitrophenyl)-4-methylpyridine
2-Bromothiophene Pd(OAc)₂ / Ligand 6-Chloro-4-methyl-3-(thiophen-2-yl)pyridine
3-Chloropyridine Pd(OAc)₂ / Ligand 6-Chloro-4-methyl-3,3'-bipyridine

Note: Ligands and specific conditions are crucial for reaction success and are chosen based on the substrates. researchgate.net

Nucleophilic Aromatic Substitution on the Halogenated Pyridine Core

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack, a reaction that is generally difficult for electron-rich aromatic systems like benzene (B151609). uoanbar.edu.iq The reactivity of pyridines towards nucleophilic aromatic substitution (SNAr) is significantly enhanced, resembling that of a benzene ring bearing strong electron-withdrawing groups. uoanbar.edu.iq Nucleophilic substitution occurs preferentially at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions) because the negative charge in the intermediate carbanion, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom, leading to greater stabilization. uoanbar.edu.iqvaia.compearson.com

In this compound, the chlorine atom is located at the 6-position, which is ortho to the ring nitrogen. This position is highly activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral Meisenheimer intermediate. pearson.com This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge directly on the ring nitrogen. pearson.com In the second step, the aromaticity is restored by the expulsion of the chloride leaving group. youtube.com Such reactions often require thermal conditions to proceed at a practical rate. youtube.com A variety of nucleophiles are expected to displace the chlorine atom.

NucleophileReagent ExampleExpected Product
AmineAmmonia (B1221849), Primary/Secondary Amines (e.g., Aniline)6-Amino(or substituted amino)-4-methylpyridine-3-sulfinic acid
AlkoxideSodium Methoxide (NaOMe)6-Methoxy-4-methylpyridine-3-sulfinic acid
HydroxideSodium Hydroxide (NaOH)6-Hydroxy-4-methylpyridine-3-sulfinic acid
ThiolateSodium Thiophenoxide (NaSPh)6-(Phenylthio)-4-methylpyridine-3-sulfinic acid
Sulfur NucleophilesGlutathione (B108866) (GSH)6-Glutathionyl-4-methylpyridine-3-sulfinic acid researchgate.netnih.gov

Electrophilic Aromatic Substitution Studies

In stark contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. quora.com Furthermore, the conditions for many EAS reactions (e.g., nitration, sulfonation) involve strong acids, which would protonate the basic nitrogen atom. wikipedia.org This creates a pyridinium (B92312) cation, which is even more severely deactivated towards attack by an electrophile. wikipedia.orgrsc.org Consequently, direct EAS on this compound is expected to be extremely difficult and require harsh reaction conditions. quora.com

When EAS does occur on a pyridine ring, it preferentially takes place at the 3-position (meta to the nitrogen). numberanalytics.comquora.com This is because the cationic intermediates resulting from attack at the 2- or 4-positions have a resonance structure that places a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. quora.com

The regiochemical outcome of any potential EAS reaction on the title compound would be determined by the combined directing effects of the four distinct moieties.

SubstituentPositionElectronic EffectDirecting Effect
Pyridine Nitrogen1Strongly Deactivating (-I, -M)Meta-directing (to C-3, C-5)
Sulfinic Acid3Deactivating (-I)Meta-directing (to C-5)
Methyl Group4Activating (+I, Hyperconjugation)Ortho, Para-directing (to C-3, C-5)
Chloro Group6Deactivating (-I > +M)Ortho, Para-directing (to C-5)

Based on an analysis of these competing effects, the C-5 position is the most likely site for an electrophilic attack, as it is the position favored by the directing effects of all four substituents. However, the overwhelming deactivation provided by the ring nitrogen, the chloro group, and the sulfinic acid group suggests that forcing an electrophilic substitution reaction would be a significant synthetic challenge.

Investigation of Reaction Mechanisms

Radical-Mediated Reaction Pathways

Sulfinic acids are well-established precursors to sulfonyl radicals (RSO₂•) through one-electron oxidation. rsc.org This pathway opens up a range of radical-mediated reactions for this compound. The initially formed 6-chloro-4-methylpyridine-3-sulfonyl radical would be a key intermediate capable of participating in various synthetic transformations, such as radical addition to alkenes and alkynes to form sulfones. rsc.org

In addition to forming sulfonyl radicals, sulfinic acids can also function as hydrogen atom transfer (HAT) agents in radical chain processes. rsc.org This reactivity is particularly effective in non-hydrogen-bonding solvents. rsc.org The accessibility of radical pathways for related aromatic sulfo-compounds is supported by studies on the photoredox-catalyzed aryl-radical transfer from sulfonic acid derivatives. rsc.orgrsc.org This suggests that under appropriate photochemical or radical-initiating conditions, the title compound could engage in C-S bond cleavage or other radical processes.

Polar and Ionic Mechanisms in Sulfinic Acid Transformations

The sulfinic acid group itself is a hub of reactivity, primarily engaging in polar and ionic mechanisms. As moderately strong acids with a pKa around 2, they exist predominantly as the sulfinate anion under neutral or basic conditions. nih.gov

Key transformations involving polar mechanisms include:

Nucleophilicity : The sulfinate anion is an excellent nucleophile, with the attack typically occurring from the sulfur atom. nih.gov It can react with various electrophiles, such as alkyl halides, to form sulfones.

Oxidation : Sulfinic acids are readily oxidized to the corresponding, more stable sulfonic acids (in this case, 6-chloro-4-methylpyridine-3-sulfonic acid). This can occur with a range of oxidizing agents and even through autoxidation in the presence of air. rsc.orgnih.gov

Disproportionation : In acidic media, aryl sulfinic acids are known to undergo disproportionation, yielding one molecule of sulfonic acid and one molecule of a thiosulfonate. oregonstate.edu This reaction proceeds through a mechanism involving the formation of a sulfinyl sulfone intermediate. oregonstate.edu

Condensation : The nucleophilic sulfur can attack electrophilic species. For instance, sulfinic acids react with aryl-nitroso compounds to form N-sulfonyl hydroxylamines. nih.govresearchgate.net

Role of Specific Catalysts and Reaction Conditions

The various potential reactions of this compound can be significantly influenced by catalysts and specific reaction conditions.

For Nucleophilic Aromatic Substitution : While often driven by heat, SNAr reactions on chloropyridines can be catalyzed. youtube.com For example, enzymatic catalysis with glutathione S-transferase has been shown to facilitate the substitution of chlorine with glutathione. researchgate.netnih.gov Furthermore, transition metals like ruthenium(II) can catalyze amination reactions by forming an η⁶-pyridine complex, which activates the ring towards nucleophilic attack. thieme-connect.de

For Electrophilic Aromatic Substitution : These reactions would necessitate harsh conditions, including highly concentrated strong acids (like oleum) and elevated temperatures. wikipedia.org Standard Lewis acid catalysts (e.g., AlCl₃, FeCl₃) would likely be ineffective, as they would preferentially coordinate to the basic pyridine nitrogen, leading to further deactivation of the ring. wikipedia.org

For Sulfinic Acid Transformations : The transformations of the sulfinic acid group can also be catalyzed. The esterification of sulfinic acids with alcohols to form sulfinate esters can be catalyzed by lanthanide(III) triflates. organic-chemistry.org The disproportionation reaction is known to be catalyzed by strong acids. oregonstate.edu Palladium-catalyzed reactions using Rongalite (a source of SO₂²⁻) represent a modern method for forming C-S bonds to generate sulfinates from aryl electrophiles, which can then be used in subsequent transformations. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms (the equilibrium geometry) and to describe the molecular orbitals.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals such as B3LYP, combined with Pople-style basis sets like 6-311+G(d,p), are commonly used to study substituted pyridines and related organosulfur compounds. ias.ac.inresearcher.life

For 6-Chloro-4-methylpyridine-3-sulfinic acid, DFT calculations are used to optimize the molecular geometry, predicting key bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield valuable information about the electronic properties, such as the distribution of charges on each atom (e.g., Mulliken charges) and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical indicators of chemical reactivity. The substituents on the pyridine (B92270) ring—the electron-withdrawing chlorine atom, the electron-donating methyl group, and the sulfinic acid group—create a complex electronic environment that DFT can effectively model. researchgate.net

Interactive Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterValueDescription
Bond Lengths
C3-S1.85 ÅBond connecting the pyridine ring to the sulfur atom.
S-O11.50 ÅDouble bond character between sulfur and oxygen.
S-O2H1.68 ÅSingle bond character for the hydroxyl-bearing oxygen.
C6-Cl1.74 ÅBond between the pyridine ring and the chlorine atom.
C4-CH31.51 ÅBond connecting the pyridine ring to the methyl group.
Bond Angles
C2-C3-S121.5°Angle defining the position of the sulfinic acid group.
C4-C3-S118.0°Angle defining the position of the sulfinic acid group.
O1-S-O2110.0°Angle within the sulfinic acid functional group.
Mulliken Charges
N1 (Pyridine)-0.55 eThe nitrogen atom is a site of negative charge.
S+1.20 eThe sulfur atom is highly electron-deficient (electrophilic).
Cl-0.20 eThe chlorine atom carries a partial negative charge.
C3+0.30 eThe carbon atom attached to sulfur is electron-poor.

Ab initio (from first principles) methods solve the Schrödinger equation with fewer approximations than DFT, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) provide a baseline, but more accurate results are obtained with post-HF methods such as Møller-Plesset perturbation theory (MP2), which better account for electron correlation. rsc.org

While computationally more demanding than DFT, ab initio calculations, particularly MP2, can serve as a benchmark for geometric and electronic parameters. rsc.org For pyridine-based compounds, these methods have been used to refine structures and calculate interaction energies. rsc.orgresearchgate.net Comparing results from DFT and ab initio methods provides greater confidence in the predicted molecular properties of this compound.

Prediction and Analysis of Acidity (pKa) of Pyridine Sulfinic Acids

The acidity, quantified by the pKa value, is a critical physicochemical property. Computational methods can predict pKa values by calculating the standard free energy change (ΔG°) of the deprotonation reaction in a solvent, typically water. mdpi.com This is achieved using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation of the species involved.

The calculation requires accurate free energies for both the protonated (sulfinic acid) and deprotonated (sulfinate) forms of the molecule. Quantum chemical methods, often DFT with functionals like WB97XD or B3LYP, are used to obtain the gas-phase energies. bas.bg The significant influence of the solvent is accounted for using continuum solvation models like the Conductor-like Screening Model (COSMO) or the SMD solvation model. mdpi.comnih.gov The final pKa is derived from the calculated ΔG° of the reaction in solution. For pyridine sulfinic acids, the acidity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents.

Interactive Table 2: Illustrative Computational Protocol for pKa Prediction

Note: This table outlines the general methodology and hypothetical values.

StepDescriptionExample Calculation ComponentHypothetical Value (kcal/mol)
1Gas-phase geometry optimization of the acid (HA) and its conjugate base (A⁻).G°(gas, HA)-
2Gas-phase geometry optimization of the conjugate base (A⁻).G°(gas, A⁻)-
3Calculation of solvation free energy for HA.ΔG°(solv, HA)-
4Calculation of solvation free energy for A⁻.ΔG°(solv, A⁻)-
5Calculation of ΔG° for the reaction in solution using a thermodynamic cycle.ΔG°(aq) = G°(gas, A⁻) - G°(gas, HA) + ΔG°(solv, A⁻) - ΔG°(solv, HA) + C~3.0
6Conversion of ΔG°(aq) to pKa.pKa = ΔG°(aq) / (2.303 RT)~2.2

C is a constant that includes the solvation free energy of the proton, which depends on the chosen convention.

Simulation of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing insights into the feasibility and kinetics of chemical transformations. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the lowest energy path between reactants and products. The energy of the TS determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. nih.gov

For this compound, potential reactions include oxidation to the corresponding sulfonic acid or decomposition via desulfination. usc.edu.au Computational methods are used to locate the geometry of the TS. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov High-level methods such as CBS-QB3 or DFT functionals are employed to calculate accurate activation barriers. nih.gov

Interactive Table 3: Representative Activation Free Energies (ΔG‡) for Sulfinic Acid Reactions

Note: Data is based on published calculations for analogous reactions to illustrate the concept.

ReactionModel SystemComputational MethodCalculated ΔG‡ (kcal/mol)Reference
Hydrogen Atom Transfer (HAT)PhSO₂H + MeOO•CBS-QB310.3 nih.gov
Retro-ene DesulfinationAllylsulfinic AcidDFT (B3LYP)~20-25 (typical range) usc.edu.auacs.org
Oxidation (e.g., by H₂O₂)RSO₂H + H₂O₂DFT (B3LYP)~15-20 (typical range) nih.gov

Once a transition state has been located, the reaction path connecting it to the reactants and products can be mapped out. This is commonly done by performing an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation follows the path of steepest descent from the TS downhill to the adjacent energy minima, confirming that the identified TS correctly links the intended reactants and products. nih.gov

More broadly, reaction coordinate mapping involves identifying the key geometric changes that define the progress of the reaction. nih.gov This "reaction coordinate" can be a simple bond distance or a more complex combination of variables. By systematically changing this coordinate and calculating the energy at each point (a potential energy surface scan), one can visualize the energy landscape of the reaction, providing a clear picture of the mechanism. For complex, multi-step reactions or reactions in complex environments, more advanced reaction coordinate mapping techniques are employed to simplify the high-dimensional potential energy surface into a one- or two-dimensional representation that captures the essential dynamics of the transformation. arxiv.orgaps.org

Molecular Modeling for Mechanistic Insight

Molecular modeling techniques are instrumental in elucidating the potential reaction mechanisms involving this compound. By constructing theoretical models of the molecule and simulating its interactions with other reactants, computational methods can map out reaction pathways, identify transition states, and calculate activation energies. These insights are crucial for understanding its chemical behavior and potential applications.

For the sulfinic acid moiety, mechanistic studies often focus on its role in redox reactions. For instance, computational investigations into the reduction of cysteine sulfinic acid have utilized hybrid quantum mechanical/molecular mechanical (QM/MM) methods to detail the reaction steps. These studies have supported mechanisms involving a direct nucleophilic attack by the sulfinic acid oxygen on ATP, forming a phosphoryl ester intermediate, which is subsequently reduced. chemrxiv.org Such computational approaches could be applied to this compound to explore its reactivity with biological molecules or other chemical agents.

Furthermore, studies on the photodegradation of related sulfur-containing organic compounds have employed kinetic analysis and targeted experiments, complemented by computational modeling, to uncover reaction mechanisms. acs.org For example, the triplet-sensitized photodegradation of cysteine sulfinic acid is understood to proceed via one-electron oxidation at the sulfur lone pair, leading to C–S bond fragmentation and the formation of SO2. acs.org Similar computational models could predict the photochemical stability and degradation pathways of this compound, which is vital for assessing its environmental fate or its behavior under UV irradiation.

Molecular dynamics (MD) simulations also offer mechanistic insights by revealing the dynamic behavior of the molecule and its interactions with its environment, such as solvent molecules. mdpi.com For this compound, MD simulations could elucidate the role of water-mediated hydrogen-bond networks in stabilizing the molecule and influencing its binding to potential biological targets. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying unknown compounds and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts for pyridine derivatives is a well-established application of computational chemistry. stenutz.eu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These calculated shifts can then be correlated with experimental data to confirm the molecular structure. For paramagnetic systems, relativistic DFT methods have been successfully used to interpret experimental NMR data by calculating hyperfine contributions to the chemical shifts. acs.org

Table 1: Predicted ¹³C NMR Chemical Shifts for a Substituted Pyridine Compared to Experimental Values

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C2150.2149.80.4
C3125.6125.10.5
C4138.9138.50.4
C5124.3123.90.4
C6150.2149.80.4

This table is a hypothetical representation based on the expected accuracy of DFT calculations for similar pyridine derivatives and does not represent actual data for this compound.

IR Spectroscopy: Vibrational spectroscopy is another area where computational chemistry provides significant insights. Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. nih.gov Studies on pyridine and its derivatives have shown that DFT calculations can reproduce experimental IR spectra with good accuracy, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net

For instance, vibrational spectroscopic studies on pyridine-3-sulfonic acid have utilized ab initio calculations to compute its molecular geometry and vibrational wavenumbers, finding good agreement with experimental FT-Raman and FT-IR spectra. researchgate.net Similar computational analyses of this compound would predict the characteristic vibrational frequencies associated with the pyridine ring, the methyl group, the chloro substituent, and the sulfinic acid group. The correlation of these predicted spectra with any future experimental data would be a critical step in confirming its structure and understanding its vibrational properties.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Pyridine Ring Modes (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Ring Breathing990991
C-H Stretch30753070
C-C Stretch15801583
In-plane Bend705703
Out-of-plane Bend745748

This table illustrates the typical agreement between predicted and experimental vibrational frequencies for pyridine derivatives and is not specific to this compound.

Advanced Synthetic Applications in Organic Chemistry

6-Chloro-4-methylpyridine-3-sulfinic acid as a Synthon for Heterocyclic Compounds

The inherent reactivity of the sulfinic acid moiety, coupled with the electronic properties of the substituted pyridine (B92270) ring, positions this compound as a valuable synthon for the construction of a variety of heterocyclic systems.

While direct literature on the application of this compound in the synthesis of complex molecular architectures is limited, the reactivity of the analogous 6-Chloro-4-methylpyridine-3-sulfonyl chloride provides a strong indication of its potential. Sulfonyl chlorides are well-established as robust electrophiles for the formation of sulfonamides, a key functional group in many biologically active molecules. Similarly, the sulfinic acid can be readily converted to its corresponding sulfonyl chloride or activated in situ to participate in analogous transformations.

The pyridine core itself offers multiple sites for further functionalization. The chloro-substituent at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The methyl group at the 4-position can potentially be functionalized through radical or oxidation reactions. This trifunctional nature of the molecule allows for a stepwise and controlled construction of complex, highly substituted pyridine derivatives.

Table 1: Potential Reactions for Incorporating this compound into Complex Molecules

Reaction Type Reagent/Conditions Potential Product
Sulfonamide Formation Amine, Activating Agent Substituted Pyridine-3-sulfonamide
Nucleophilic Aromatic Substitution Nu-H (e.g., R-OH, R-NH2) 6-Substituted-4-methylpyridine-3-sulfinic acid
Suzuki Coupling Arylboronic acid, Pd catalyst 6-Aryl-4-methylpyridine-3-sulfinic acid

These potential transformations highlight the utility of this compound as a versatile scaffold for the assembly of intricate molecular frameworks.

Sulfinic acids are known precursors to a variety of sulfur-containing heterocycles. Their ability to act as both nucleophiles and electrophiles (upon activation) allows for diverse cyclization strategies. For instance, the reaction of sulfinic acids with suitable bifunctional reagents can lead to the formation of novel ring systems.

One potential application of this compound is in the synthesis of pyridothiadiazine dioxides. Intramolecular cyclization of a suitably functionalized derivative, or intermolecular condensation with a di-electrophile, could afford these underexplored heterocyclic systems. The inherent asymmetry of the starting material would also lead to the formation of chiral heterocycles, a topic of significant interest in medicinal chemistry.

Furthermore, the addition of sulfinic acids to activated alkenes and alkynes is a well-established method for the formation of sulfones, which can then undergo further transformations to yield a variety of sulfur-containing rings. The pyridine moiety in this compound would impart unique electronic and steric properties to the resulting sulfones, potentially influencing the regioselectivity and stereoselectivity of subsequent cyclization reactions.

Stereoselective and Asymmetric Synthesis Involving Pyridine Sulfinic Acids

The development of stereoselective and asymmetric methodologies is a central theme in contemporary organic synthesis. While specific examples involving this compound are not yet reported, the broader field of chiral sulfinyl chemistry provides a clear roadmap for its potential applications in this area. acs.org

Chiral, non-racemic sulfoxides and sulfinates are valuable auxiliaries and intermediates in asymmetric synthesis. nih.govnih.gov The stereoselective synthesis of chiral sulfinates can be achieved through various methods, including the reaction of a prochiral sulfinic acid with a chiral alcohol or the use of a chiral catalyst to control the stereochemistry of the esterification. nih.govwixsite.com this compound could serve as a prochiral substrate in such reactions, leading to the formation of diastereomeric sulfinate esters that can be separated and used in subsequent stereoselective transformations.

Table 2: Potential Strategies for Stereoselective Synthesis

Approach Description Potential Outcome
Chiral Auxiliary Reaction with a chiral alcohol to form diastereomeric sulfinate esters. Separation of diastereomers to obtain enantiopure sulfinates.
Asymmetric Catalysis Enantioselective esterification or oxidation catalyzed by a chiral metal complex or organocatalyst. Direct formation of enantioenriched sulfinates.

The resulting chiral pyridine sulfinates could then be employed in a variety of asymmetric reactions, such as the synthesis of chiral sulfoxides via reaction with organometallic reagents, or as chiral ligands for transition metal catalysis.

Development of Novel Reagents and Catalysts Based on Pyridine Sulfinic Acid Frameworks

The unique combination of a pyridine ring and a sulfinic acid group in this compound makes it an attractive platform for the development of novel reagents and catalysts. The pyridine nitrogen can act as a Lewis base or a ligand for metal centers, while the sulfinic acid moiety can be converted into a range of other functional groups, including sulfonic acids, sulfonyl chlorides, and sulfonamides.

For example, the corresponding sulfonic acid derivative could function as a Brønsted acid catalyst. The pyridine ring could serve to modulate the acidity of the sulfonic acid and to pre-organize substrates through hydrogen bonding or metal coordination. Such bifunctional catalysts have shown great promise in a variety of organic transformations.

Furthermore, the incorporation of the this compound framework into larger, more complex ligand structures could lead to the development of new catalysts for asymmetric synthesis. The steric and electronic properties of the substituted pyridine ring could be fine-tuned to achieve high levels of enantioselectivity in a range of catalytic reactions. The potential for coordination to a metal center through both the pyridine nitrogen and a derivative of the sulfinic acid group could lead to the formation of highly active and selective catalysts.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic molecules is increasingly benefiting from the adoption of continuous flow chemistry. beilstein-journals.orgscielo.brdrreddys.com This technology offers substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. mdpi.comasynt.com Future research on 6-Chloro-4-methylpyridine-3-sulfinic acid could leverage these benefits to develop more robust and efficient synthetic routes. For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis and other methods for creating substituted pyridines have been successfully adapted to flow reactors, suggesting that the core scaffold of the target molecule could be assembled with greater control and yield. beilstein-journals.orgresearchgate.net

Furthermore, integrating flow reactors with automated systems can enable high-throughput screening of reaction conditions and rapid synthesis of derivatives. researchgate.netyoutube.com An automated platform could be developed to use this compound as a versatile precursor. By systematically reacting it with a diverse library of electrophiles or nucleophiles in a flow setup, researchers could rapidly generate a wide array of novel sulfonamides, sulfones, and sulfinate esters for biological screening. This approach would accelerate the discovery of new applications for this chemical scaffold. researchgate.net

Table 1: Future Research in Flow Chemistry and Automation
Research GoalProposed MethodologyPotential Advantages
Develop a continuous synthesis for the 6-chloro-4-methylpyridine core.Adaptation of established pyridine syntheses (e.g., Hantzsch, Bohlmann–Rahtz) to a multi-step flow reactor system. beilstein-journals.orgresearchgate.netImproved yield, enhanced safety by containing hazardous intermediates, reduced waste, and easier scalability. mdpi.comasynt.com
Optimize the introduction of the sulfinic acid group.Use of a flow reactor for the reduction of the corresponding sulfonyl chloride or oxidation of a thiol precursor under precisely controlled conditions.Better temperature control for sensitive reactions, increased reproducibility, and potential for in-line purification.
Automated library synthesis of derivatives.Integration of a flow reactor with robotic liquid handlers and automated purification systems to perform sequential derivatization reactions. researchgate.netyoutube.comRapid generation of hundreds of novel compounds for structure-activity relationship (SAR) studies, accelerating drug discovery.

Photocatalytic and Electrocatalytic Approaches for Synthesis and Transformation

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. thieme-connect.com Sulfinic acids are particularly well-suited for this technology as they can be readily converted into sulfonyl radicals upon one-electron oxidation. researchgate.netrsc.org Future research should explore the photocatalytic generation of the 6-chloro-4-methylpyridin-3-ylsulfonyl radical from the corresponding sulfinic acid. This reactive intermediate could then be used in a variety of valuable transformations, such as the hydrosulfonylation of alkenes and alkynes or in multicomponent reactions to build molecular complexity. researchgate.net

Electrocatalysis offers another sustainable avenue for driving chemical reactions, using electrical potential to mediate redox processes and often avoiding the need for harsh chemical oxidants or reductants. Research could focus on the electrosynthesis of this compound from more readily available precursors, such as the corresponding thiol or sulfonyl chloride. Conversely, the sulfinic acid moiety itself could be a substrate for electrochemical transformations, potentially leading to novel desulfinative coupling reactions or conversion into other functional groups under exceptionally mild conditions.

Table 2: Photocatalytic and Electrocatalytic Research Directions
Research GoalProposed MethodologyPotential Advantages
Radical-based functionalization.Visible-light photoredox catalysis to generate a sulfonyl radical from the sulfinic acid for addition to unsaturated bonds. researchgate.netresearchgate.netMild, metal-free reaction conditions; access to novel C-S and C-C bond formations.
Novel synthetic routes.Photocatalytic C-H sulfination of the pyridine ring or electrosynthesis from a thiol or disulfide precursor. organic-chemistry.orgDirect functionalization of simple precursors; avoidance of stoichiometric and often hazardous reagents.
Controlled redox transformations.Electrochemical oxidation or reduction of the sulfinic acid group to access sulfonic acids or other sulfur-based functionalities.High degree of control over reaction pathways through applied potential; green and sustainable approach.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent chemical nature of sulfinic acids presents opportunities for exploring novel reactivity. wikipedia.org The sulfinate anion is an ambident nucleophile, capable of reacting at either the sulfur or oxygen atom. Future studies could focus on developing catalytic systems that can selectively control the S- vs. O-alkylation or arylation, providing access to either sulfones or sulfinate esters with high precision. Furthermore, the development of chemoselective ligation strategies, such as the reaction with aryl-nitroso compounds, could lead to new methods for bioconjugation or materials science applications. researchgate.netnih.gov

Beyond the reactivity of the sulfinic acid group, the pyridine scaffold itself can be the subject of unprecedented transformations. Recent breakthroughs in "skeletal editing" have demonstrated the ability to transform pyridine rings into substituted benzenes and naphthalenes through a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions. nih.gov Applying such a strategy to this compound or its derivatives could provide a revolutionary method for scaffold hopping, rapidly converting a known heterocyclic core into a completely different aromatic system while retaining key functional handles. This would represent a paradigm shift in how the molecular framework of this compound is utilized in discovery programs.

Table 3: Exploration of Novel Reactivity
Research GoalProposed MethodologyPotential Advantages
Control of ambident reactivity.Screening of catalysts and reaction conditions (solvents, counterions) to direct alkylation/arylation towards either the sulfur or oxygen atom of the sulfinate. wikipedia.orgSelective and high-yield synthesis of either sulfones or sulfinate esters from a single precursor.
Development of new ligation chemistry.Investigation of reactions with unique electrophiles, such as aryl-nitroso compounds or hypervalent iodine reagents, to form novel functional linkages. researchgate.netCreation of novel chemical probes, materials, or bioconjugation handles.
Skeletal editing of the pyridine core.Application of sequential dearomatization/cycloaddition/retro-cycloaddition reactions to transform the pyridine ring into other aromatic systems. nih.govRadical diversification of the molecular scaffold, enabling rapid exploration of new chemical space.

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and economically viable. ispe.orgpharmaceutical-technology.comacs.org Future research on this compound should be heavily guided by these principles. The adoption of the technologies mentioned previously—flow chemistry, photocatalysis, and electrocatalysis—is inherently a step towards greener synthesis, as they often lead to reduced energy consumption, minimized waste, and the use of less hazardous substances. ispe.orgsci-hub.se

Table 4: Green Chemistry Methodologies
Research GoalProposed MethodologyPotential Advantages
Improve atom economy.Design syntheses that incorporate the maximum number of atoms from the starting materials into the final product, such as direct C-H functionalization.Significant reduction in chemical waste and production costs. ispe.org
Utilize green solvents and reagents.Replace hazardous solvents and stoichiometric reagents with safer alternatives (e.g., water, bio-solvents) and catalytic processes. mdpi.comReduced environmental impact and improved process safety.
Incorporate biocatalysis.Employ enzymes to catalyze key synthetic steps, such as stereoselective oxidations or reductions.High selectivity, mild reaction conditions (ambient temperature and pressure), and use of renewable catalysts. mdpi.com
Enhance energy efficiency.Utilize energy-efficient technologies like photocatalysis (using light) or microwave-assisted synthesis in flow systems.Lower energy consumption and reduced carbon footprint of the manufacturing process. pharmaceutical-technology.com

Q & A

Q. What are the established synthetic routes for 6-Chloro-4-methylpyridine-3-sulfinic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of pyridine precursors. A common method includes:

  • Chlorination and sulfinic acid introduction : Starting with 4-methylpyridine, chlorination at the 6-position using Cl₂ or SOCl₂ under controlled temperatures (40–60°C) in inert solvents like dichloromethane. Subsequent sulfinic acid group introduction via sulfonation with NaHSO₃ or HSO₃Cl, followed by oxidation adjustments .
  • Catalytic systems : Palladium or copper catalysts (e.g., Pd/C or CuI) may enhance regioselectivity during heterocyclic modifications. Solvents such as DMF or toluene are critical for stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl and chloro groups). 1^1H NMR peaks for aromatic protons near δ 8.0–8.5 ppm confirm pyridine ring substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~217.5) and fragmentation patterns for structural confirmation .
  • FT-IR : Sulfinic acid S=O stretching vibrations (~1050–1150 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) are diagnostic .

Q. What are the key applications of this compound in medicinal chemistry research?

  • Lead compound optimization : The sulfinic acid moiety acts as a bioisostere for carboxylates, enhancing solubility and binding to targets like kinases or proteases.
  • Antimicrobial studies : Structural analogs demonstrate activity against Gram-positive bacteria, guiding SAR studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Data collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction. SHELXT (for structure solution) and SHELXL (for refinement) are robust for small molecules .
  • Challenges : Sulfinic acid groups may exhibit disorder; low-temperature (100 K) data collection reduces thermal motion artifacts. Hydrogen bonding networks (e.g., S=O···H-N) should be validated via difference Fourier maps .

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound?

  • Reaction mechanism modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic substitution sites. Fukui indices identify nucleophilic regions (e.g., pyridine C-3 position) prone to functionalization .
  • Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) evaluates metabolic stability. AutoDock Vina or Schrödinger Suite can simulate binding modes .

Q. How should researchers address contradictory data in reported synthetic yields?

  • Variable analysis : Optimize catalyst loading (e.g., 5–10 mol% Pd/C) and solvent purity (DMF dried over molecular sieves). Contradictions often arise from trace moisture or oxygen interference in sulfonation steps .
  • Reproducibility protocols : Use inert atmosphere (N₂/Ar) and monitor reaction progress via TLC or in-situ IR to isolate intermediates before side reactions occur .

Q. What strategies improve the stability of this compound during storage?

  • Storage conditions : Store under nitrogen at –20°C in amber vials. Sulfinic acids are prone to oxidation; adding stabilizers like BHT (0.1% w/w) inhibits radical degradation .
  • Purity checks : Regular HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects oxidation products (e.g., sulfonic acid derivatives) .

Methodological Notes

  • Safety : Handle chlorinated pyridines in fume hoods; sulfinic acids may irritate mucous membranes (refer to SDS guidelines) .
  • Data validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for analogous compounds .

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